molecular formula C11H10BrNO2 B3260270 2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide CAS No. 328918-93-0

2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide

Cat. No. B3260270
CAS RN: 328918-93-0
M. Wt: 268.11 g/mol
InChI Key: YVSCNCDVQOXQAG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions that “2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide” undergoes would depend on its molecular structure and the conditions under which it is stored or used. Unfortunately, specific information on its chemical reactions is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, specific information on these properties for “2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide” is not available .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. This information is not available for "2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide" .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For “2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide”, it’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for research on “2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide” could include further investigation into its synthesis, structure, and properties. Additionally, studies could explore its potential applications in various fields .

properties

IUPAC Name

2-(3-bromophenyl)-4,5-dimethyl-3-oxido-1,3-oxazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-8(2)15-11(13(7)14)9-4-3-5-10(12)6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSCNCDVQOXQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=[N+]1[O-])C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

A solution of 2,3-butanedione monooxime (50 g, 0.49 mol) and 3-bromobenzaldehyde (101 g, 0.54 mol) in acetic acid (500 mL) was cooled to 0° C. and then gaseous HCl was bubbled through the solution for 35 min while the reaction was stirred in an ice bath. Diethyl ether (500 mL) was then added to the reaction to precipitate the product and the resultant slurry stirred 45 min at 0° C. before being filtered. The solids were rinsed with Et2O (50 mL), taken up in water (1 L) and concentrated NH4OH (60 mL) added to the slurry. This mixture was extracted with CHCl3, the organic layer was dried (MgSO4), and the solvent removed in vacuo to give 97.4 g (74%) of 2-(3-bromophenyl)-4,5-dimethyloxazole-3-oxide as a white solid. The compound should be used directly with 24–48 h.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide
Reactant of Route 2
Reactant of Route 2
2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide
Reactant of Route 3
2-(3-Bromophenyl)-4,5-dimethyloxazole-3-oxide

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